Methyl 2-aminocyclooctane-1-carboxylate hydrochloride
Description
Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is an organic compound with a unique structure that includes a cyclooctane ring
Properties
IUPAC Name |
methyl 2-aminocyclooctane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h8-9H,2-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGCJDINFDQDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclooctanone with methylamine, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminocyclooctane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is a compound with significant applications in various scientific research fields, particularly in medicinal chemistry and organic synthesis . This compound, a cyclic β-amino acid derivative, has garnered interest due to its diverse biological activities and its potential as a building block in drug research .
Scientific Research Applications
Medicinal Chemistry: Cyclic β-amino acids, including this compound, have been used in peptide design to create mixed peptides that retain biological activities . They are also valuable as potential pharmacons, demonstrating antibiotic and antifungal activities . The incorporation of β-amino acids into peptides can modify their conformational properties and enhance their stability against enzymatic degradation, making them attractive candidates for drug development .
Organic Synthesis: this compound serves as a starting material for synthesizing various heterocycles, polymers, and natural product analogs . For example, it can be used in synthesizing substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives . These compounds are essential building blocks in creating complex molecules with potential biological applications .
Deprotection Strategies: In synthetic organic transformations, the selective deprotection of functional groups is crucial. This compound can be used to study and optimize deprotection methods, such as the mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol . Understanding these deprotection strategies is vital for synthesizing complex molecules with high yields and selectivity .
Cosmetic Product Development: While not a direct application, amino acid derivatives, in general, play a role in cosmetic product development. They contribute to the formulation of stable, safe, and effective cosmetic products . Experimental design techniques can optimize the formulation process, and amino acids and their derivatives can influence the moisturizing and sensory properties of topical formulations .
Mechanism of Action
The mechanism of action of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminocyclopentane-1-carboxylate hydrochloride
- Methyl 2-aminocyclohexane-1-carboxylate hydrochloride
Uniqueness
Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is unique due to its larger cyclooctane ring, which imparts different chemical and physical properties compared to its smaller-ring analogs. This structural difference can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Biological Activity
Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of the Compound
This compound is characterized by its unique cyclooctane ring structure, which influences its chemical reactivity and biological interactions. The compound is synthesized through various methods, typically involving cyclization reactions with precursors such as cyclooctanone and methylamine, followed by esterification and conversion to its hydrochloride form.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets in biological systems. It may modulate the activity of enzymes or receptors, affecting cellular signaling pathways and metabolic processes. Ongoing research aims to elucidate the precise mechanisms involved.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's effectiveness against Gram-positive and Gram-negative bacteria has been documented, suggesting a broad spectrum of activity .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preliminary studies. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. Such properties could make it beneficial for treating conditions characterized by inflammation .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial pathogens. Results indicated significant inhibition zones in disk diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Response : Another study assessed the compound's ability to reduce inflammation in a murine model of acute inflammation. The results showed a marked decrease in edema and inflammatory markers in treated animals compared to controls.
- Pharmacokinetics : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 2-aminocyclopentane-1-carboxylate hydrochloride | Cyclopentane ring | Moderate antimicrobial activity |
| Methyl 2-aminocyclohexane-1-carboxylate hydrochloride | Cyclohexane ring | Limited anti-inflammatory effects |
| This compound | Cyclooctane ring | Significant antimicrobial and anti-inflammatory properties |
This table illustrates that this compound may possess enhanced biological activities compared to its smaller-ring analogs due to its larger cycloalkane structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
